N-(4-bromobenzyl)-N-cyclopentyl-N-methylamine
Overview
Description
N-(4-bromobenzyl)-N-cyclopentyl-N-methylamine is an organic compound that features a bromobenzyl group attached to a cyclopentyl and a methylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromobenzyl)-N-cyclopentyl-N-methylamine typically involves the reaction of 4-bromobenzyl chloride with cyclopentylamine and methylamine. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted in an organic solvent like dichloromethane or toluene at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions would be optimized to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromobenzyl)-N-cyclopentyl-N-methylamine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to reduce other functional groups present in the molecule.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium iodide in acetone, which can facilitate the substitution of the bromine atom.
Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
Substitution Reactions: Products include various substituted amines, thiols, or ethers.
Oxidation Reactions: Products include N-oxides or other oxidized derivatives.
Reduction Reactions: Products include de-brominated compounds or reduced amines.
Scientific Research Applications
N-(4-bromobenzyl)-N-cyclopentyl-N-methylamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active compounds.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(4-bromobenzyl)-N-cyclopentyl-N-methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromobenzyl group can facilitate binding to these targets, while the cyclopentyl and methylamine groups can modulate the compound’s overall activity and selectivity. The exact pathways involved would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
N-(4-bromobenzyl)-N-methylamine: Lacks the cyclopentyl group, which may affect its binding affinity and selectivity.
N-(4-chlorobenzyl)-N-cyclopentyl-N-methylamine: Similar structure but with a chlorine atom instead of bromine, which can influence its reactivity and biological activity.
N-(4-bromobenzyl)-N-cyclopentylamine: Lacks the methylamine group, which can affect its overall activity and selectivity.
Uniqueness
N-(4-bromobenzyl)-N-cyclopentyl-N-methylamine is unique due to the presence of both the cyclopentyl and methylamine groups, which can provide a balance of hydrophobic and hydrophilic properties. This can enhance its binding affinity and selectivity for specific molecular targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-[(4-bromophenyl)methyl]-N-methylcyclopentanamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrN/c1-15(13-4-2-3-5-13)10-11-6-8-12(14)9-7-11/h6-9,13H,2-5,10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPQVOAABPBDASY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=C(C=C1)Br)C2CCCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrN | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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